Voacristine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-12(25)16-8-13-10-22(21(26)28-3)19-15(6-7-24(11-13)20(16)22)17-9-14(27-2)4-5-18(17)23-19/h4-5,9,12-13,16,20,23,25H,6-8,10-11H2,1-3H3/t12-,13+,16+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQKBZMKFJPMH-VJMPXSKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-84-6 | |
| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12-methoxy-, methyl ester, (20S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voacristine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Natural Occurrence and Phytogeographical Distribution
Primary Botanical Sources within the Apocynaceae Family
Voacristine has been isolated from several genera within the Apocynaceae family. The primary botanical sources are found in the genera Voacanga and Tabernaemontana. ontosight.aiwikipedia.org
Genera and Species Rich in this compound
Specific species that have been identified as sources of this compound include:
Ervatamia coronaria (now often classified as Tabernaemontana divaricata ): this compound has been isolated from the leaves of this plant. researchgate.net Other alkaloids found alongside this compound in this species include coronaridine (B1218666), heyneanine, and voacamine. researchgate.net
Ervatamia dichotoma (now often classified as Tabernaemontana dichotoma ): This species is another source of this compound. acs.org Research on its leaves has also identified the presence of 19-epi-voacristine.
Voacanga africana : This African tree is a significant source of various alkaloids, including this compound, which has been isolated from its stem and root bark. tandfonline.commdpi.com Other prominent alkaloids in this species are voacangine (B1217894) and voacamine. tandfonline.com
Voacanga foetida : this compound is a major alkaloid found in the leaves of this species. uow.edu.au It has also been detected in the fruits, alongside coronaridine and voacangine. uow.edu.au
Alstonia scholaris : Commonly known as the devil tree, its leaves have been found to contain this compound.
Table 1: Botanical Sources of this compound
| Genus | Species | Common Name | Reference(s) |
|---|---|---|---|
| Ervatamia | Ervatamia coronaria | Crape Jasmine | researchgate.netgenome.jp |
| Ervatamia | Ervatamia dichotoma | - | acs.org |
| Voacanga | Voacanga africana | African Voacanga | tandfonline.commdpi.com |
| Voacanga | Voacanga foetida | - | uow.edu.ausocfindoconservation.co.id |
| Alstonia | Alstonia scholaris | Devil Tree, Saptaparni | ijrar.orgijpbs.com |
| Tabernaemontana | Tabernaemontana divaricata | Crape Jasmine | wikipedia.orgresearchgate.net |
| Tabernaemontana | Tabernaemontana heyneana | - | wikipedia.org |
| Tabernaemontana | Tabernaemontana ventricosa | - | wikipedia.org |
Geographic Distribution Patterns of this compound-Producing Plants
The plants that produce this compound are predominantly found in tropical and subtropical regions across the globe.
Voacanga species: The genus Voacanga is primarily distributed in tropical and subtropical Africa. tandfonline.comresearchgate.net Voacanga africana is widespread across West Africa. tandfonline.com Voacanga foetida is mainly found in Indonesia, particularly on the islands of Sumatra, Java, and Lombok, as well as the Philippines. socfindoconservation.co.idui.ac.id Another species, Voacanga thouarsii, is found throughout tropical Africa and Madagascar. prota4u.org
Tabernaemontana species: This genus has a pan-tropical distribution. Tabernaemontana divaricata (Ervatamia coronaria) is native to South Asia, Southeast Asia, and China.
Alstonia scholaris : This tree is native to the Indian subcontinent and Southeast Asia. It is widely distributed in the deciduous and evergreen forests of India, including the Western Ghats and the Himalayas. ijrar.orgijpbs.com
Intraspecific Localization of this compound within Plant Organs
The concentration and presence of this compound can vary significantly between different organs of the same plant.
Leaves: The leaves are a common source of this compound. It has been isolated from the leaves of Ervatamia coronaria , Voacanga foetida (where it is a major alkaloid) uow.edu.au, and Alstonia scholaris.
Stem Bark: The stem bark of Voacanga africana has been shown to contain this compound. mdpi.com
Root Bark: The root bark of Voacanga africana is another significant source of this compound and other related alkaloids. tandfonline.com
Fruits: this compound has been identified in the fruits of Voacanga foetida. uow.edu.au
Table 2: Localization of this compound in Plant Organs
| Plant Species | Leaves | Stem Bark | Root Bark | Fruits | Reference(s) |
|---|---|---|---|---|---|
| Ervatamia coronaria | Yes | - | - | - | |
| Voacanga africana | - | Yes | Yes | - | tandfonline.commdpi.com |
| Voacanga foetida | Yes | Yes | Yes | Yes | uow.edu.au |
| Alstonia scholaris | Yes | - | - | - |
Biosynthetic Pathways and Enantioselective Formation
General Principles of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis from Universal Precursors
The biosynthesis of all monoterpenoid indole alkaloids, including voacristine, begins with two primary precursors: the amino acid tryptophan and the iridoid monoterpene secologanin (B1681713). phcogrev.com Tryptophan provides the indole ring system and an adjacent two-carbon unit, while secologanin supplies the remaining nine or ten carbon atoms of the terpenoid portion. researchgate.net
The key steps in the formation of the central MIA intermediate, strictosidine (B192452), are as follows:
Formation of Tryptamine (B22526) : Tryptophan is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.
Formation of Secologanin : The terpene precursor geranyl diphosphate (B83284) (GPP) undergoes a multi-step enzymatic conversion via the iridoid pathway to produce secologanin.
Pictet-Spengler Condensation : Tryptamine and secologanin are condensed in a stereospecific Pictet-Spengler reaction catalyzed by the enzyme strictosidine synthase (STR). This crucial step forms strictosidine, the universal precursor for virtually all MIAs. From strictosidine, a vast and divergent array of alkaloid structures are generated through various enzymatic modifications.
Deglucosylation : The glucose moiety of strictosidine is hydrolyzed by strictosidine β-D-glucosidase (SGD), producing a highly reactive aglycone. This unstable intermediate is then converted into a plethora of different alkaloid scaffolds, including the Corynanthe, Aspidosperma, and Iboga types.
Proposed Biogenetic Intermediates and Pathways to this compound and its Epimers
This compound is an Iboga-type alkaloid, a class characterized by a specific seven-membered ring system. The pathway to this scaffold diverges from other MIA classes after the formation of strictosidine. While the complete pathway to this compound has not been elucidated in a single study, a consensus pathway has been proposed based on the characterization of related pathways, particularly that of coronaridine (B1218666) and voacangine (B1217894) in Tabernanthe iboga. wikipedia.org
The proposed pathway from strictosidine to this compound involves several key intermediates:
Stemmadenine : Following the deglycosylation of strictosidine, a series of rearrangements and redox reactions lead to the formation of stemmadenine, a key branching point.
Dehydrosecodine : Stemmadenine is believed to rearrange to form dehydrosecodine, a highly reactive intermediate that serves as the substrate for cyclase enzymes that form the characteristic Aspidosperma and Iboga skeletons. researchgate.net
Coronaridine : In T. iboga, the enzyme coronaridine synthase (CorS) catalyzes a formal Diels-Alder reaction of a dehydrosecodine derivative to form the Iboga scaffold, yielding (−)-coronaridine. nih.govacs.org This step is crucial as it establishes the core three-dimensional structure of the Iboga alkaloids.
Voacangine : Coronaridine is then hydroxylated at the C10 position of the indole ring by a cytochrome P450 enzyme, ibogamine (B1202276) 10-hydroxylase (I10H). wikipedia.org This is followed by O-methylation of the newly introduced hydroxyl group, catalyzed by noribogaine-10-O-methyltransferase (N10OMT), to produce voacangine. wikipedia.org
This compound (19-hydroxy-voacangine) : The final step to produce this compound is the hydroxylation of voacangine at the C19 position. This step is presumed to be catalyzed by a specific hydroxylase, likely another cytochrome P450 monooxygenase, although the specific enzyme has not yet been identified.
The formation of epimers like 19-epi-voacristine (also known as voacangarine) occurs when the hydroxylation at C19 results in the opposite stereochemistry. This compound is frequently isolated alongside this compound from plants like Voacanga africana. acs.org Furthermore, 19-epi-voacristine has been proposed as a precursor for other complex alkaloids, such as voacafricine A and B. researchgate.net
| Compound | Precursor(s) | Key Transformation | Enzyme Class (if known) |
|---|---|---|---|
| Strictosidine | Tryptamine, Secologanin | Pictet-Spengler condensation | Synthase (Strictosidine Synthase) |
| Stemmadenine | Strictosidine aglycone | Multiple rearrangements and redox steps | Various |
| Dehydrosecodine | Stemmadenine | Rearrangement | - |
| Coronaridine | Dehydrosecodine derivative | [4+2] Cycloaddition (Diels-Alder like) | Cyclase (Coronardine Synthase) |
| Voacangine | Coronaridine | 10-hydroxylation and 10-O-methylation | Cytochrome P450, Methyltransferase |
| This compound | Voacangine | 19-hydroxylation | Hydroxylase (putative) |
Enzymatic Systems and Catalytic Steps in this compound Biosynthesis
The enzymatic machinery for Iboga alkaloid biosynthesis has been primarily studied in Catharanthus roseus and Tabernanthe iboga. While the specific enzymes for the final steps to this compound are not yet characterized, the key catalytic steps rely on well-known enzyme families.
The crucial cyclization creating the Iboga scaffold is catalyzed by a cyclase, such as coronaridine synthase (CorS), which belongs to the α/β hydrolase superfamily. acs.org These enzymes are remarkable as they control the regio- and stereoselectivity of the cycloaddition reaction from a common dehydrosecodine intermediate, directing the biosynthesis towards either the Iboga or Aspidosperma skeletons. researchgate.net
The late-stage modifications—the so-called "decorating" steps—are primarily carried out by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs).
Cytochrome P450s : These enzymes are responsible for the hydroxylation reactions. The conversion of coronaridine to 10-hydroxycoronaridine (B1210965) is catalyzed by the CYP450 enzyme I10H. wikipedia.org It is highly probable that a distinct CYP450 is responsible for the subsequent C19-hydroxylation that converts voacangine into this compound. CYP450s are known for their role in creating chemical diversity in the final steps of many specialized metabolic pathways.
O-Methyltransferases : The methylation of 10-hydroxycoronaridine to form the methoxy (B1213986) group of voacangine is catalyzed by N10OMT, which uses S-adenosyl methionine (SAM) as a methyl donor. wikipedia.org
The enantioselective formation of Iboga alkaloids like (−)-coronaridine versus (+)-catharanthine is controlled by highly homologous but distinct cyclase enzymes (e.g., CorS vs. CS) that act on a common intermediate but yield products of opposite stereochemistry. nih.gov This enzymatic control ensures the production of a single enantiomer.
Computational and Quantum Mechanical Studies on Biogenetic Viability and Mechanisms
Computational chemistry, particularly using density functional theory (DFT), has become a powerful tool for investigating the feasibility of proposed biosynthetic pathways for complex natural products. acs.org These methods are used to calculate the activation energies of proposed reaction steps, providing insight into whether a reaction could occur spontaneously or would require enzymatic catalysis.
A notable study investigated a proposed biogenetic pathway starting from 19-epi-voacristine to form other complex alkaloids, voacafricine A and B. researchgate.net The calculations focused on a key rearrangement step. The results indicated that the proposed pathway had very high energy barriers (over 25 kcal/mol), making it energetically unviable under biological conditions without significant enzymatic intervention. researchgate.net The study further explored how an enzyme's active site might stabilize the transition state but concluded that even with enzymatic assistance, the proposed mechanism was unlikely. This suggests that the actual biosynthetic pathway may involve different intermediates or mechanisms than those initially proposed based on chemical intuition alone. acs.orgresearchgate.net Such computational studies are crucial for refining and validating proposed biosynthetic maps, guiding future experimental work to identify the true intermediates and enzymatic catalysts.
Chemical Synthesis Methodologies
Extraction and Isolation Techniques from Botanical Materials
Voacristine is naturally present in various species of the Apocynaceae family, most notably in plants of the Voacanga and Tabernaemontana genera, such as Voacanga africana, Ervatamia coronaria, and Ervatamia dichotoma. smolecule.comunmul.ac.id The isolation of this compound from these plant sources, typically from the root or stem bark, involves sophisticated extraction and purification protocols.
The initial step in isolating this compound is the extraction of total alkaloids from the plant matrix. Two primary methods have been optimized for this purpose: the traditional acid-base extraction and a more direct organic solvent-based extraction. acs.org
Acid-Base Extraction: This classical technique relies on the basic nature of alkaloids. The powdered plant material, such as the root bark of V. africana, is first treated with an acidic aqueous solution (e.g., 1% hydrochloric acid) to protonate the alkaloids, rendering them soluble in the aqueous phase. acs.orgresearchgate.net After filtering out the solid plant material, the acidic extract is basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 10-11) to neutralize the alkaloid salts, causing the free-base alkaloids to precipitate. The precipitated crude alkaloid mixture, which includes this compound, can then be collected by centrifugation, dried, and dissolved in an organic solvent like acetone (B3395972) for subsequent purification. A study on 50 g of V. africana root bark using this method yielded approximately 0.38% this compound by dried weight. researchgate.net
Direct Organic Solvent Extraction: A more streamlined approach involves the direct extraction of alkaloids using an organic solvent, often assisted by a weak base to ensure the alkaloids are in their free-base form. Acetone has been identified as a particularly effective solvent. acs.org In a typical procedure, the powdered root bark is sonicated or stirred with acetone and a solid base like sodium bicarbonate (NaHCO₃). This mixture is then filtered, and the combined organic extracts are concentrated in vacuo to yield the crude alkaloid solid. acs.org This method has been shown to be more efficient than acid-base protocols, offering reduced processing times with comparable or even slightly higher yields. For instance, an acetone-based extraction on a 100 g scale yielded an average of 0.46% this compound. acs.org A larger-scale extraction of 0.5 kg of root bark yielded 0.45% this compound. acs.org
A comparative analysis of different solvents, including methanol, ethyl acetate (B1210297), acetone, and hexane (B92381), revealed that acetone recovered the highest amount of voacangine (B1217894) and voacamine, which are structurally related to and co-occur with this compound. acs.org
| Extraction Method | Key Reagents | Typical this compound Yield (% of dry root bark) | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid-Base Extraction | 1% HCl, NH₄OH | ~0.38% | Effective for selective alkaloid isolation | Labor-intensive, multi-step process |
| Direct Acetone-Based Extraction | Acetone, NaHCO₃ | ~0.45-0.46% acs.org | Simplified operational steps, reduced processing time acs.org | May extract a wider range of compounds requiring further purification |
Following extraction, the crude alkaloid mixture is subjected to chromatographic techniques to isolate and purify this compound from other co-extracted compounds like voacangine, voacamine, and vobasine (B1212131).
Column chromatography is the principal method used for this separation. scitechnol.com The stationary phase is typically silica (B1680970) gel, a polar adsorbent well-suited for separating compounds of differing polarities. chemistryviews.org Alumina has also been used. chemistryviews.orgnasa.gov The crude extract is loaded onto the column, and a mobile phase (eluent), usually a mixture of nonpolar and polar solvents, is passed through it. chemistryviews.org For alkaloid separation, a gradient of hexane and ethyl acetate, often with a small amount of an amine like triethylamine (B128534) or ammonium hydroxide, is employed to prevent the basic alkaloids from tailing on the acidic silica gel. mdpi.comuniversiteitleiden.nl
Flash chromatography , an air-pressure accelerated version of column chromatography, is also utilized for faster and more efficient separation. chemistryviews.orgfigshare.com The crude alkaloid extract from a V. africana extraction, for example, was purified using preparative column chromatography with a mobile phase gradient of hexane:ethyl acetate containing 1% NH₄OH. acs.org
For further purification, size-exclusion chromatography using Sephadex LH-20 is often employed. mdpi.com This technique separates molecules based on their size. Additionally, preparative thin-layer chromatography (TLC) can be used for the final purification of small quantities of the isolated compounds. mdpi.com The purity and structure of the isolated this compound are then confirmed using spectroscopic methods.
Solvent-Based Extraction Optimization
Semisynthesis of this compound and its Analogues
Semisynthesis provides an alternative route to this compound and its derivatives, starting from more abundant, structurally related natural alkaloids.
This compound is structurally very similar to voacangine, differing only by a hydroxyl group on the ethyl side chain. wikipedia.org This close relationship makes voacangine a logical precursor for the semisynthesis of this compound. Synthetic routes have been developed that involve the condensation of voacangine with derivatives of vobasine, another indole (B1671886) alkaloid often found in the same plant sources. smolecule.com These methods typically involve multi-step chemical transformations. smolecule.com
Furthermore, dimeric alkaloids such as voacamine, which are composed of a voacangine unit linked to a vobasine unit, are often isolated in significant quantities (e.g., ~2.4-3.7% of V. africana root bark). acs.org While the primary goal is often to cleave these dimers to increase the yield of voacangine, the chemistry involved highlights the potential for manipulating these complex structures to access various iboga and vobasine-type alkaloids.
Specific chemical reactions can be used to modify the functional groups of this compound or its precursors. These transformations are key to creating novel analogues for research purposes.
A notable example is the synthesis of this compound hydroxyindolenine. This derivative can be formed from this compound through a photo-oxidation reaction. The process involves bubbling oxygen through a solution of this compound in benzene (B151609) while illuminating it with an ultraviolet lamp. The resulting product, a hydroxyindolenine, is formed by the oxidation of the indole ring system, a characteristic reaction for this class of alkaloids.
Other relevant transformations in the iboga alkaloid family include reduction and cyclization steps. smolecule.com For instance, the semisynthesis of the anti-addictive agent ibogaine (B1199331) from voacangine involves the hydrolysis of the methyl ester group followed by decarboxylation, demonstrating that the functional groups on the iboga core are amenable to chemical manipulation. researchgate.net Similar strategies involving reduction, cyclization, and functional group modifications are central to the synthetic routes for producing this compound from voacangine and vobasine derivatives. smolecule.com
Derivatization from Structurally Related Alkaloids (e.g., Voacangine, Vobasine Derivatives)
Total Synthesis Approaches to the this compound Carbon Skeleton
The total synthesis of complex indole alkaloids like this compound, which involves constructing the intricate carbon skeleton from simple starting materials, is a formidable challenge in organic chemistry. While a dedicated total synthesis of this compound itself is not extensively detailed in the surveyed literature, approaches to its core iboga framework and related complex structures have been developed.
The biosynthesis of iboga alkaloids provides inspiration for laboratory synthesis, often involving key reactions that build the characteristic ring systems. aip.org The general strategy for synthesizing the iboga skeleton often involves a Diels-Alder reaction to form the core structure. aip.org Another powerful method for constructing the β-carboline portion of the indole alkaloid is the Pictet-Spengler reaction. researchgate.net
Recent work on the total synthesis of voacafricines A and B, two highly complex alkaloids for which 19-epi-voacristine is a proposed biogenetic precursor, showcases modern synthetic strategies. researchgate.net Key steps in this synthesis included a catalyst-controlled asymmetric Pictet-Spengler reaction to set a key stereocenter, followed by an oxidative cleavage and a series of cyclizations to build the intricate, caged structure. researchgate.net Such advanced strategies demonstrate the chemical feasibility of constructing the this compound carbon skeleton, even if a direct total synthesis has not been the primary focus of reported research. These approaches underscore the ongoing efforts to access skeletally diverse natural products through innovative chemical synthesis.
Retrosynthetic Analysis and Key Strategic Disconnections
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For the Iboga alkaloid family, including this compound, synthetic chemists have devised several convergent and elegant strategies. The core challenge lies in the construction of the rigid and sterically congested isoquinuclidine ring (the C/D rings) and its fusion to the indole moiety.
Key strategic disconnections common in the synthesis of the Iboga core involve several powerful reactions. A primary approach involves the Pictet-Spengler reaction , which forms the tetracyclic β-carboline system in a single step by disconnecting the C2-N bond of the indole, leading back to a tryptamine (B22526) derivative and a carbonyl compound. researchgate.netresearchgate.net Another powerful strategy is the Diels-Alder reaction , which can be used to form the central isoquinuclidine core by disconnecting two carbon-carbon bonds simultaneously. Other notable strategies include late-stage Fischer indole synthesis to construct the indole ring system from a suitable ketone and a hydrazine (B178648) derivative, and transannular cyclizations to close key rings within the pentacyclic structure.
The specific structure of this compound, which is closely related to voacangine but with an additional hydroxyl group on the ethyl side chain, suggests that a late-stage, stereoselective oxidation of a voacangine-like precursor could be a viable synthetic step. wikipedia.org
| Key Disconnection Strategy | Bond(s) Disconnected | Corresponding Forward Reaction | Resulting Precursors |
|---|---|---|---|
| Pictet-Spengler Reaction | Indole C2-N bond | Cyclization of a tryptamine derivative with an aldehyde or keto-ester | Tryptamine derivative and a carbonyl-containing fragment |
| Diels-Alder Reaction | Two C-C bonds in the isoquinuclidine ring | [4+2] Cycloaddition | A suitable diene and a dienophile |
| Fischer Indole Synthesis | Indole C-C and C-N bonds | Condensation of a phenylhydrazine (B124118) with a ketone | A substituted phenylhydrazine and a bicyclic ketone |
| Transannular Cyclization | A C-C or C-N bond across a medium-sized ring | Intramolecular cyclization | A macrocyclic intermediate |
Stereocontrolled Synthesis and Chiral Induction Methods
Achieving the correct three-dimensional arrangement of atoms is paramount in the synthesis of this compound. The molecule possesses several stereocenters that must be set with high precision. Modern asymmetric synthesis offers several powerful methods to induce chirality and control stereochemical outcomes throughout a synthetic sequence.
Catalyst-Controlled Asymmetric Reactions are at the forefront of stereocontrolled synthesis. The asymmetric Pictet-Spengler reaction is a prominent example, where a small amount of a chiral catalyst creates a chiral environment that directs the formation of one enantiomer of the product over the other. researchgate.netresearchgate.net Chiral phosphoric acids and squaramide-based catalysts have been used successfully in the synthesis of related alkaloids, affording the desired tetrahydro-β-carboline core with excellent yield and high diastereoselectivity. researchgate.net
Chiral auxiliaries offer another robust method for stereocontrol. In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct a subsequent chemical transformation. For instance, a chiral auxiliary can be attached to the dienophile in a Diels-Alder reaction to ensure the cycloaddition occurs from a specific face, thereby setting the stereochemistry of the newly formed ring system. The auxiliary is then cleaved and removed later in the synthesis.
The Chiral Pool approach leverages the abundance of enantiomerically pure compounds in nature, such as amino acids or carbohydrates. mdpi.com A synthesis can begin with one of these readily available chiral molecules, using its inherent stereocenter as a foundation to induce the correct stereochemistry in subsequent steps. mdpi.com For example, L-tryptophan could serve as a chiral starting material for the indole portion of the molecule.
More advanced strategies like Dynamic Kinetic Resolution (DKR) provide an efficient way to convert an entire racemic mixture of a starting material into a single, desired enantiomer. This is achieved by using a chiral catalyst that selectively reacts with one enantiomer while an in-situ racemization catalyst continuously interconverts the faster- and slower-reacting enantiomers. This powerful technique maximizes yield and stereoselectivity, making it highly valuable for complex syntheses.
| Chiral Induction Method | Principle of Operation | Common Examples/Catalysts |
|---|---|---|
| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. | Chiral Phosphoric Acids (CPAs), Squaramides, Chiral Metal Complexes (e.g., Rh, Ru). |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Evans oxazolidinones, Oppolzer's sultam. |
| Chiral Pool Synthesis | The synthesis begins with a naturally occurring, enantiomerically pure starting material. | Amino acids (e.g., Tryptophan), Sugars, Terpenes. |
| Dynamic Kinetic Resolution (DKR) | Combines the resolution of a racemate with in-situ racemization to convert both enantiomers into a single product. | Palladium catalysts with chiral diphosphine ligands. |
Molecular and Cellular Mechanisms of Action
Direct Interaction with Biomolecular Targets
Voacristine exerts its biological effects through direct interactions with key cellular components, leading to a cascade of events that disrupt normal cell function, particularly in rapidly dividing cells.
Tubulin Binding and Microtubule Assembly Inhibition
This compound, similar to other vinca (B1221190) alkaloids, functions as a microtubule-destabilizing agent. mdpi.comoaepublish.com It binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization into microtubules. mdpi.comscbt.com This interaction disrupts the dynamic instability of microtubules, which is crucial for various cellular functions. scbt.com Microtubules are essential components of the cytoskeleton, playing a vital role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. oaepublish.com By interfering with microtubule assembly, this compound effectively halts these processes. oncotarget.com The binding site for vinca alkaloids is distinct from that of other anti-tubulin agents like taxanes or colchicine. oaepublish.com
Cell Cycle Arrest in Mitosis
A primary consequence of microtubule disruption by this compound is the arrest of the cell cycle in the M-phase (mitosis). mdpi.comoaepublish.com The proper formation and function of the mitotic spindle, which is composed of microtubules, are essential for the segregation of chromosomes into daughter cells. By inhibiting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint. oncotarget.com This leads to a halt in cell cycle progression at the metaphase-anaphase transition, preventing cells from completing mitosis. Studies on the related compound vincristine (B1662923) have shown that this mitotic arrest is a key mechanism of its anti-cancer activity. In some cell types, this arrest is robust, leading to a significant accumulation of cells with a 4N DNA content, while in others, cell death can occur without a prolonged mitotic arrest.
Induction of Apoptosis in Cellular Models
The sustained mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. This is a common outcome for cells that are unable to satisfy the spindle assembly checkpoint and complete mitosis. The apoptotic process can be initiated through both intrinsic and extrinsic pathways. bio-rad-antibodies.com The intrinsic pathway is often triggered by internal cellular stress, such as that caused by mitotic arrest, and involves the mitochondria. bio-rad-antibodies.comamegroups.org Key events include the release of cytochrome c and the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. oncotarget.comamegroups.org Studies on vincristine have demonstrated the activation of initiator caspases like caspase-9 and effector caspases like caspase-3 following treatment. The extrinsic pathway, on the other hand, is initiated by the binding of extracellular death ligands to receptors on the cell surface. bio-rad-antibodies.comthermofisher.com
Modulation of Intracellular Signaling Pathways
The effects of this compound extend beyond its direct interaction with tubulin, influencing various intracellular signaling pathways that regulate cell survival, proliferation, and death. The disruption of the microtubule network can affect signaling cascades that rely on the cytoskeleton for proper function. scbt.com For instance, the activation of apoptotic pathways involves complex signaling networks. The tumor suppressor protein p53 can play a role in drug-induced apoptosis by stimulating the expression of pro-apoptotic genes. thermofisher.com Furthermore, signaling pathways such as the PI3K/Akt and MAPK pathways are crucial for cell growth and survival and can be modulated by anti-tubulin agents. walshmedicalmedia.com The modulation of intracellular calcium (Ca2+) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways has also been identified as a potential target in cancer therapy, as these second messengers are involved in a wide range of cellular processes, including proliferation and apoptosis. scitechnol.com
Interactions with Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450 Enzymes)
This compound, like many other drugs, is subject to metabolism by xenobiotic-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. aumet.comnih.gov These enzymes, located mainly in the liver, are responsible for the breakdown of a wide variety of compounds. nih.gov The specific CYP isoforms involved in the metabolism of this compound can influence its efficacy and potential for drug-drug interactions. For the related vinca alkaloid, vincristine, it is known to be a substrate for CYP3A4 and CYP3A5. nih.gov Genetic variations in these enzymes can lead to differences in drug metabolism and patient response. nih.gov Interactions can occur when co-administered drugs act as inhibitors or inducers of the same CYP enzymes, potentially leading to altered plasma concentrations and effects of this compound. aumet.comnih.gov For example, inhibitors slow down metabolism, potentially increasing drug levels, while inducers speed up metabolism, which could decrease efficacy. aumet.com
Effects on DNA Integrity and Repair Pathways in in vitro Systems (e.g., Excision-Resynthesis Repair, DNA Strand Break Repair)
This compound, an indole (B1671886) alkaloid, has been shown to exert dose-dependent cytostatic (inhibiting cell growth) and cytotoxic (toxic to cells) effects in growing cultures of the yeast Saccharomyces cerevisiae . Research into the mechanism of this toxicity has focused on its interaction with DNA and the cellular pathways responsible for repairing genetic damage. The effects of this compound were evaluated using various yeast mutants deficient in specific DNA repair pathways to identify which mechanisms are crucial for mitigating the damage induced by the alkaloid .
Studies have indicated that the lesions induced by this compound in living cells are likely of the adduct type, where the molecule covalently binds to DNA . This type of damage is repairable in wild-type cells that have their full complement of DNA repair machinery . The sensitivity of different repair-deficient mutant strains to this compound provides insight into the specific pathways involved in repairing this damage.
A mutant strain with a defect in the excision-resynthesis repair pathway (rad3-e5) was found to be the most sensitive to the toxic effects of this compound. This pathway, also known as Nucleotide Excision Repair (NER), is a versatile mechanism that removes a wide array of bulky DNA lesions, including chemical adducts. nih.gov The heightened sensitivity of the rad3-e5 mutant suggests that excision repair is the primary mechanism for repairing this compound-induced DNA damage .
In contrast, a mutant blocked in the DNA strand break repair pathway (rad52-1) showed an intermediate level of sensitivity to the lethal effects of the alkaloid. This indicates that while DNA strand breaks may occur as a consequence of this compound exposure, the pathway dedicated to their repair plays a less significant role than excision repair . Another mutant, defective in the mutagenic repair pathway (rad6-1), displayed sensitivity similar to the wild-type strain, suggesting this pathway is not critical for repairing the specific lesions caused by this compound . Furthermore, this compound was found to induce nuclear reversion mutations, but not mitochondrial "petite" mutations, confirming its activity on nuclear DNA .
Table 1: Sensitivity of Saccharomyces cerevisiae DNA Repair-Deficient Mutants to this compound
| Yeast Strain | Defective DNA Repair Pathway | Observed Sensitivity to this compound | Reference |
|---|---|---|---|
| rad3-e5 | Excision-Resynthesis Repair | Most Sensitive | |
| rad52-1 | DNA Strand Break Repair | Intermediate Sensitivity | |
| rad6-1 | Mutagenic Repair Pathway | Similar to Wild-Type |
In Silico Molecular Docking Studies with Protein Targets (e.g., Estrogen Receptors)
In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in drug discovery and molecular biology for screening potential drug candidates and elucidating the mechanisms of interaction at a molecular level. The process involves generating various conformations of the ligand within the binding site of the protein and using a scoring function to estimate the strength of the interaction, often expressed as binding energy .
While extensive molecular docking studies specifically for this compound are not widely published, the methodology has been applied to this and related alkaloids. For instance, a molecular docking simulation was conducted as part of a study on alkaloids with anti-onchocercal activity, where this compound was docked against the Onchocerca ochengi thioredoxin reductase target scispace.com. Such studies help to hypothesize how the compound might exert its biological effects by identifying key amino acid residues involved in the binding interaction .
A significant area of interest for docking studies of natural compounds is their potential interaction with hormone receptors, such as estrogen receptors (ERα and ERβ). Estrogen receptors are critical protein targets in the development and progression of certain cancers, particularly breast cancer. Molecules that can bind to these receptors as either agonists (activators) or antagonists (inhibitors) are of great therapeutic interest. Molecular docking can differentiate potential agonists from antagonists by simulating binding to the distinct receptor conformations associated with each state. Although specific docking data for this compound with estrogen receptors is not available in the cited literature, the established protocols for this type of in silico analysis provide a clear path for future research to evaluate this compound's potential as a modulator of these important protein targets .
Structure Activity Relationship Sar Studies and Derivative Development
Identification of Key Pharmacophoric Features for Biological Activities
The biological activity of voacristine and related indole (B1671886) alkaloids is intrinsically linked to their complex molecular architecture. The core indole backbone is a fundamental feature, and its interaction with biological targets is a key determinant of its pharmacological effects. One of the primary mechanisms of action for this compound is its ability to bind to tubulin, which disrupts the formation of microtubules essential for cell division. This interaction is a hallmark of its cytostatic and cytotoxic properties.
Studies on related compounds have highlighted the importance of specific functional groups and their stereochemistry. For instance, the presence and position of substituents on the indole ring and the polycyclic framework can significantly influence activity. The methoxy (B1213986) group at the 12th position and the hydroxyl group at the 20th position are notable features of the this compound molecule.
Rational Design and Synthesis of this compound Derivatives
The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound derivatives with potentially enhanced or modified biological activities. By systematically altering the this compound scaffold, researchers can explore how these changes impact its interaction with biological targets. oncodesign-services.com
One approach involves the modification of existing functional groups. For example, the synthesis of 19-epi-Voacristine hydroxyindolenine has been a subject of interest in medicinal chemistry. The development of efficient synthetic pathways is crucial for generating a library of derivatives for biological evaluation. These synthetic strategies often involve multi-step processes to construct the complex polycyclic system and introduce desired modifications.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. oncodesign-services.com
Computational chemistry plays a vital role in understanding the properties of this compound and its derivatives at a molecular level. wikipedia.orgscribd.com Techniques such as density functional theory (DFT) can be used to calculate the electronic structure and energies of molecules, providing insights into their reactivity and interaction with biological targets. acs.orgopenaccessjournals.com Molecular docking simulations can predict how a molecule like this compound binds to a protein, such as tubulin, helping to explain the structural basis of its activity. These computational tools are invaluable for interpreting experimental data and guiding the design of new derivatives. researchgate.net
| Computational Technique | Application in this compound Research |
| QSAR | Predict biological activity of derivatives based on structural features. nih.gov |
| DFT | Calculate electronic structure and energies to understand reactivity. acs.org |
| Molecular Docking | Simulate the binding of this compound to biological targets like tubulin. |
This compound as a Biosynthetic Precursor for Other Indole Alkaloids (e.g., Voacafricines, Vinblastine series)
This compound and its epimer, 19-epi-voacristine, are significant intermediates in the biosynthesis of other complex indole alkaloids. researchgate.net
Voacafricines: It has been proposed that 19-epi-voacristine serves as a precursor in the biogenetic pathway to voacafricine A and voacafricine B, two monoterpenoid indole alkaloids with antibacterial activity. acs.org The proposed pathway involves the dehydration of 19-epi-voacristine. acs.org However, computational studies using density functional theory have suggested that this proposed pathway may not be energetically favorable, indicating that an alternative biosynthetic route or precursor might be involved. acs.orgresearchgate.net
Structural Revision Studies of this compound
The precise chemical structure of a natural product is fundamental to understanding its properties and biological activity. In some cases, the initially proposed structure of a compound may need to be revised based on new analytical data. There have been reports of structural revision studies for this compound, highlighting the importance of rigorous spectroscopic analysis, such as 2D-NMR, to confirm the exact connectivity and stereochemistry of this complex alkaloid. uow.edu.auresearchgate.net
Analytical Chemistry and Characterization Methodologies
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental to the analysis of Voacristine, enabling its separation from complex mixtures of alkaloids typically found in plant extracts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids like this compound. It is widely used for the separation, purification, and quantification of this compound from various plant sources, such as Voacanga africana and Tabernaemontana species. HPLC methods typically utilize reversed-phase columns (e.g., C8, C18) for the separation of alkaloids. The presence of this compound in a sample can be confirmed by comparing its retention time with that of an authentic standard. For instance, in the analysis of extracts from Voacanga africana, this compound was identified and its purity assessed using HPLC. This technique's versatility and wide applicability have made it indispensable since the 1970s for alkaloid analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering a highly sensitive and selective method for identifying and quantifying this compound, even in complex biological matrices. This technique is particularly well-suited for analyzing compounds with low volatility or those that are thermally unstable. mdpi.com In proteomic and metabolomic studies, LC-MS/MS is a key tool for the analysis of a wide range of compounds. The system separates components in a mixture, and the mass spectrometer provides spectral information that helps in the identification of each component. This method has been successfully applied for the analysis of other alkaloids, like vincristine (B1662923), in patient serum samples, demonstrating its potential for therapeutic drug monitoring. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile compounds. filab.fr It has been employed to identify this compound in plant extracts. In a study of the leaves of Alstonia scholaris, GC-MS analysis of the base fraction identified this compound as one of the constituent alkaloids. aip.org The identification was achieved by comparing the mass fragmentation pattern of the analyte with reference spectra. aip.org The technique is adept at separating various compounds from a mixture and analyzing them quantitatively or qualitatively. filab.fr
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are essential for determining the intricate molecular structure of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. 1H NMR, 13C NMR, and various 2D NMR techniques (like COSY, HSQC, and HMBC) provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
In one study, the structure of this compound isolated from Tabernaemontana catharinensis was confirmed using 1H and 13C NMR. scielo.br The 1H NMR spectrum showed characteristic signals, including a singlet for the NH proton at δ 8.17, aromatic protons, and a doublet for the H-18 protons at δ 1.10. scielo.br Similarly, the 13C NMR spectrum provided data for all the carbon atoms in the molecule. scielo.br The structure of 19-epithis compound, an isomer of this compound, was also established through comparative analysis of its 13C-NMR spectra with known values.
Table 1: Selected 1H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| NH | 8.17 | s | |
| H-12 | 7.14 | d | 8.6 |
| H-9 | 6.90 | d | 2.6 |
| H-11 | 6.79 | dd | 8.6, 2.6 |
| OCH₃ | 3.83 | s | |
| CO₂CH₃ | 3.71 | s | |
| H-18 | 1.10 | d | 6.4 |
Source: Data from CDCl₃ solvent scielo.br
Table 2: Selected 13C NMR Spectroscopic Data for 19-epithis compound
| Carbon | Chemical Shift (δ ppm) |
|---|---|
| C-2 | 54.3 |
| C-3 | 49.3 |
| C-5 | 52.8 |
| C-6 | 21.0 |
| C-7 | 108.6 |
| C-8 | 134.3 |
| C-9 | 107.0 |
| C-10 | 147.9 |
| C-11 | 111.4 |
| C-12 | 118.8 |
| C-13 | 142.1 |
| C-14 | 31.2 |
| C-15 | 26.6 |
| C-16 | 53.6 |
| C-17 | 175.4 |
| C-18 | 12.8 |
| C-19 | 68.1 |
| C-20 | 38.0 |
| C-21 | 61.2 |
| OMe | 55.9 |
| COOMe | 52.3 |
Source: Data from CDCl₃ solvent
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the detection and quantification of compounds that absorb light in the UV-Vis region, such as indole (B1671886) alkaloids. this compound exhibits characteristic UV absorption maxima that can be used for its identification. The UV spectrum of this compound, like other indole alkaloids, can indicate the nature of the chromophore within the molecule. For instance, the UV absorption bands for a related bisindole alkaloid were observed at 228, 287, 295, and 308 nm, which are indicative of an indole alkaloid structure. UV-Vis spectrophotometers can also be used as detectors in HPLC systems, where the analyte's response is proportional to its concentration.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 19-epithis compound |
| Vincristine |
| Akuammidine |
| Nicotine |
| Strictamine |
| Coronaridine (B1218666) |
| Voacangine (B1217894) |
| Vobasine (B1212131) |
| Ibogamine (B1202276) |
| Heyneanine |
| Voacamine |
| Voacamidine |
| Tabernanthine |
| Iboxygaine (B608043) |
| Voacorine |
| Conoduramine |
| Tetrahydroalstonine |
| Subsessiline |
| Olivacine |
| Lupeol |
| β-sitosterol |
| β-amyrin |
| 3-O-acetyllupeol |
| Quinic acid |
| Catechol |
| Hydroquinone |
| Squalene |
| Phytol |
| Linoleic acid ethyl ester |
| p-Xylene |
| Formaldehyde |
| Toluene |
| 3-hydroxy-2-butanone |
| Glycolaldehyde |
| 2-pentanone |
| Acrolein |
| Nonaldehyde |
| Decanal |
Electronic Circular Dichroism (ECD) Calculations
The determination of the absolute configuration of complex chiral molecules like this compound is a significant challenge in structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, has emerged as a powerful and reliable method for this purpose. The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which provides information about its three-dimensional structure.
The process of using ECD calculations for stereochemical assignment generally involves a comparison between an experimentally measured ECD spectrum and a theoretically calculated spectrum. This computational approach typically involves several key steps:
Conformational Analysis : The first and most critical step is a thorough conformational search for the molecule under investigation. Due to its structural complexity and flexibility, this compound can exist in multiple low-energy conformations. These conformers are typically identified using molecular mechanics or semi-empirical methods, followed by geometry optimization using Density Functional Theory (DFT) to obtain more accurate structures.
TD-DFT Calculations : For each significant low-energy conformer, the ECD and UV-Vis spectra are calculated. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for these calculations, as it provides a good balance between accuracy and computational cost. The calculations predict the excitation energies, oscillator strengths (for UV-Vis), and rotatory strengths (for ECD) of the electronic transitions. faccts.de
Spectral Averaging and Comparison : The calculated spectra of the individual conformers are then averaged according to their Boltzmann population at a given temperature. This Boltzmann-averaged theoretical spectrum is then compared with the experimental ECD spectrum of the isolated natural product. A good match between the calculated spectrum of a specific enantiomer and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the compound. The use of a suitable solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), is often necessary to accurately simulate the experimental conditions. faccts.de
For indole alkaloids like this compound, the indole chromophore gives rise to characteristic Cotton effects in the ECD spectrum, which are highly sensitive to the stereochemistry of the entire molecule. caymanchem.com The specific stereochemical configuration at various chiral centers, such as C-20, significantly influences the resulting ECD spectrum.
Purity Assessment and Standardization Protocols
The purity assessment of this compound, whether isolated from natural sources or synthesized, is critical for accurate biological and chemical studies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of this compound and related alkaloids. mdpi.comiiim.res.in
Standard protocols for purity analysis often employ reverse-phase HPLC (RP-HPLC). A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. mdpi.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., H₃PO₄/K₂HPO₄ buffer) and an organic solvent like acetonitrile (B52724) (CH₃CN) or methanol. mdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a complex mixture of alkaloids that may be co-extracted with this compound, such as Voacangine, Voacamine, and Coronaridine. acs.orgthermofisher.com
Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance at specific wavelengths. acs.org this compound, as an indole alkaloid, exhibits strong UV absorbance at wavelengths around 219 nm and 280 nm. caymanchem.com The purity is determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram. Purity levels exceeding 95% are often required for pharmacological studies. iiim.res.in
In addition to HPLC, other chromatographic techniques are used in the purification and preliminary purity assessment of this compound:
Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used to monitor the progress of extraction and purification. mdpi.com Silica (B1680970) gel plates are commonly used, with a mobile phase such as a mixture of n-hexane and ethyl acetate (B1210297). The addition of a small amount of a base like triethylamine (B128534) can prevent the streaking of basic alkaloids. mdpi.com Spots are visualized under UV light (254/365 nm) and by spraying with specific reagents like Dragendorff's reagent, which gives a characteristic color reaction with alkaloids. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS analysis can also be used to identify and quantify this compound in complex mixtures, providing both retention time and mass fragmentation data for structural confirmation. aip.org
Standardization protocols involve documenting all parameters of the extraction and purification process to ensure reproducibility. This includes the source material, extraction solvents, pH, temperature, and chromatographic conditions. The isolated yields of this compound can vary depending on the plant source and the extraction method employed. For instance, direct acetone-based extraction from Voacanga africana root bark has been reported to yield approximately 0.38–0.46% this compound. acs.org
Table 1: Analytical Methods for this compound Characterization
| Technique | Purpose | Typical Conditions/Observations | Reference(s) |
|---|---|---|---|
| HPLC | Purity Assessment & Quantification | Column: RP-C18; Detector: DAD/UV (219, 280 nm); Mobile Phase: Acetonitrile/Water buffer gradient | mdpi.comacs.org |
| TLC | Preliminary Purity Check & Monitoring | Stationary Phase: Silica Gel; Visualization: UV light, Dragendorff's reagent | mdpi.com |
| ECD Spectroscopy | Absolute Configuration Determination | Compared with TD-DFT calculated spectra | |
| GC-MS | Identification & Quantification | Provides retention time and mass fragmentation patterns | aip.org |
| NMR Spectroscopy | Structural Elucidation | ¹H-NMR, ¹³C-NMR to determine the chemical structure | mdpi.com |
| Mass Spectrometry | Molecular Weight Determination | High-Resolution Mass Spectrometry (HRMS) for accurate mass | mdpi.com |
Table 2: Example of Alkaloid Yield from Voacanga africana Root Bark (Acetone Extraction)
| Compound | Average Isolated Yield (% of dry weight) | Reference(s) |
|---|---|---|
| Voacangine | 1.1 ± 0.2 | acs.org |
| This compound | 0.46 ± 0.02 | acs.org |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Coronaridine |
| Dragendorff's reagent |
| Ethyl acetate |
| Methanol |
| n-hexane |
| Triethylamine |
| Voacamine |
| Voacangine |
Ethnobotanical Research and Traditional Knowledge
Documentation of Traditional Medicinal Uses of Voacristine-Containing Plants (e.g., Voacanga africana, Voacanga foetida)
Ethnobotanical studies have documented the extensive use of Voacanga species in traditional healing practices. Various parts of these plants, including the bark, root bark, leaves, and latex, are utilized to treat a wide array of ailments. researchgate.net
Voacanga africana , a small tree native to West and Central Africa, is one of the most well-documented species. Traditional uses of V. africana are diverse and vary by region:
Central Nervous System and Pain: In Côte d'Ivoire, it is traditionally used for convulsions in children, madness, and as an infant tonic. Decoctions of the stem and root bark are employed in the treatment of mental disorders. The bark is also considered an analgesic and is a component of pastes used in fracture repair. Healers on the island of São Tomé e Príncipe have used the leaves and bark for centuries to reduce inflammation and alleviate symptoms of mental disorders.
Infections and Diseases: In Congolese traditional medicine, macerations of the root bark are used as an anti-amoebial agent to treat intestinal amoebiasis. In Côte d'Ivoire, it is also used against leprosy and diarrhea. The latex is applied to carious teeth.
Other Ailments: Bark or root bark decoctions are consumed for cardiac spasms, stomach issues, hernia, postpartum pain, and kidney troubles. It is also used for generalized edema and as a diuretic.
Voacanga foetida , found in Indonesia and the Philippines, also has a history of traditional medicinal use.
Skin Conditions: The aqueous extract of the leaves or bark is commonly used to treat a variety of skin conditions, including wounds, itches, and swellings. In many parts of Indonesia, leaves are warmed and placed on chronic leg sores. stuartxchange.com The plant's latex has been used externally to treat skin disorders in Sumatra. stuartxchange.com
Other Uses: In Indonesia, it has been traditionally used to manage pain, diarrhea, leprosy, and gonorrhea.
Voacanga grandifolia , another species, is used in traditional medicine for fever, malaria, and stomach pain. In Indonesia, scrapings from the inner bark are rubbed on the skin to treat dermatitis.
Table 1: Documented Traditional Medicinal Uses of Voacanga Species
| Species | Plant Part Used | Traditional Medicinal Use | Geographic Region |
|---|---|---|---|
| Voacanga africana | Bark, Root Bark | Mental disorders, convulsions, madness, leprosy, diarrhea, edema, infant tonic, cardiac spasms, stomach pain, hernia, postpartum pain, kidney troubles, analgesic for fractures, anti-amoebial. researchgate.net | Côte d'Ivoire, Nigeria, Congo. |
| Leaves, Bark | Inflammation, symptoms of mental disorders. | São Tomé e Príncipe. | |
| Latex | Carious teeth. | Not specified. | |
| Voacanga foetida | Leaves, Bark | Skin diseases (wounds, itches, swellings), chronic leg sores. stuartxchange.com | Indonesia (Sumatra, Java, Lombok). |
| Pain, diarrhea, leprosy, gonorrhea. | Indonesia. | ||
| Latex | Skin disorders. stuartxchange.com | Sumatra, Indonesia. stuartxchange.com | |
| Voacanga grandifolia | Inner Bark | Dermatitis. | Indonesia. |
| Not specified | Fever, malaria, stomach pain. | Not specified. |
Cultural Significance and Ritualistic Applications in Indigenous Practices
Beyond its medicinal applications, Voacanga africana holds a significant place in the cultural and spiritual fabric of many African communities. The plant is often featured in healing rituals in southeastern Nigeria. Its psychoactive properties are harnessed in spiritual practices and ceremonies to induce hallucinations and trances, facilitating connection with the spiritual realm.
African magic healers consider V. africana a well-guarded secret, using its preparations as a medium for ritual and visionary purposes. phcogrev.com It has been documented that some practitioners ingest a significant number of seeds to enhance their visionary abilities. phcogrev.com The seeds and bark have also been reportedly used as a poison and an aphrodisiac. zamnesia.com This dual role as both a therapeutic agent and a spiritual tool underscores the deep cultural reverence for the plant.
Ethnobotanical Survey Methodologies and Data Analysis (e.g., Informant Consensus Factor, Fidelity Level)
To systematically document and analyze traditional botanical knowledge, ethnobotanical research employs various quantitative indices. These tools help to identify the most significant medicinal plants and the level of agreement among traditional healers.
Informant Consensus Factor (ICF): This index measures the level of agreement among informants on the use of particular plants for a specific disease category. The ICF is calculated using the formula:
ICF = (nur - nt) / (nur - 1)
Where nur is the number of use citations in a category and nt is the number of species used for that category. ICF values range from 0 to 1, with higher values indicating a high degree of consensus among informants, suggesting that the plants used for that ailment are likely to be effective. For instance, a high ICF for a particular ailment category would point to a well-defined and shared knowledge of effective plant remedies within the community.
Fidelity Level (FL): The Fidelity Level is used to determine the most preferred plant species for treating a specific ailment. It is calculated as the ratio of the number of informants who claim the use of a plant for a specific purpose to the total number of informants who mention the plant for any use, expressed as a percentage. The formula is:
FL (%) = (Np / N) x 100
Where Np is the number of informants who cite the use of a plant for a particular disease, and N is the total number of informants who mention the plant for any use. airo.co.in An FL of 100% for a specific plant in treating a particular illness indicates that all informants who use that plant use it for the same purpose, highlighting its specific and consistent application.
These quantitative methods provide a framework for prioritizing plant species for further pharmacological and phytochemical investigation, bridging the gap between traditional knowledge and modern scientific research. nih.govms-editions.cl
Table 2: Ethnobotanical Analysis Indices
| Index | Formula | Description | Significance |
|---|---|---|---|
| Informant Consensus Factor (ICF) | (nur - nt) / (nur - 1) | Measures the agreement among informants on the use of plants for a specific disease category. | High values indicate a strong consensus and point to potentially effective remedies. |
| Fidelity Level (FL) | (Np / N) x 100 | Calculates the percentage of informants who cite a particular plant for a specific ailment. airo.co.in | High values identify the most preferred plant for a specific treatment. |
Q & A
Q. What experimental approaches are recommended to assess Voacristine’s cytotoxic effects in vitro?
- Methodological Answer : Use dose-response assays with cell viability metrics (e.g., MTT or trypan blue exclusion) across a concentration gradient (e.g., 25–200 μg/mL). Monitor survival rates and genotoxic endpoints, such as LYS+ revertants, to quantify mutagenicity. Ensure replicates (n ≥ 3) and include negative/positive controls (e.g., untreated cells and a known mutagen) for validation. Data should be normalized to survival rates to distinguish cytotoxicity from genotoxicity .
Q. How do researchers determine the optimal concentration range for this compound in cytotoxicity studies?
- Methodological Answer : Start with pilot experiments using logarithmic concentration increments (e.g., 10–200 μg/mL) to identify the IC₅₀ (concentration causing 50% cell death). Validate with clonogenic assays to assess long-term proliferative inhibition. Cross-reference survival curves with genotoxicity data to avoid conflating cytotoxic and mutagenic effects .
Q. What statistical methods are appropriate for analyzing dose-dependent this compound toxicity?
- Methodological Answer : Apply nonlinear regression (e.g., log-logistic models) to survival curves. For revertant counts, use Poisson regression to account for count data variability. Report standard errors and confidence intervals to highlight variability, especially at sublethal concentrations (e.g., 25–100 μg/mL) where biological noise is higher .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported genotoxicity across studies?
- Methodological Answer : Cross-validate experimental conditions:
- Compare cell lines (e.g., bacterial vs. mammalian models) due to metabolic differences affecting pro-mutagen activation.
- Standardize exposure durations and endpoints (e.g., acute vs. chronic assays).
- Use orthogonal assays (e.g., comet assays for DNA damage, Ames test for mutagenicity) to confirm mechanisms. Discrepancies may arise from threshold effects, where genotoxicity only manifests above 50 μg/mL in certain systems .
Q. What strategies optimize this compound’s isolation and purity for reproducible in vitro studies?
- Methodological Answer : Employ HPLC-PDA or LC-MS for purity validation (>95%). For plant-derived this compound, use gradient elution with C18 columns and mobile phases of acetonitrile/water (0.1% formic acid). Document extraction protocols (e.g., solvent ratios, temperature) to ensure batch consistency. Purity impacts dose-response accuracy, particularly in low-concentration regimes .
Q. How can mechanistic studies elucidate this compound’s dual cytotoxic/genotoxic effects?
- Methodological Answer : Combine transcriptomics (RNA-seq) and DNA damage markers (γ-H2AX foci). Test hypotheses via knockdown/knockout models (e.g., TP53 or ATM mutants) to identify pathways mediating toxicity. Compare with structurally similar alkaloids (e.g., vincristine) to isolate this compound-specific mechanisms .
Q. What ethical and practical considerations apply to this compound’s in vivo testing?
- Methodological Answer : Follow ARRIVE guidelines for animal studies: justify sample sizes, use humane endpoints (e.g., tumor burden thresholds), and include sham controls. For human cell lines, obtain IRB approval and disclose donor sources. Address metabolite toxicity by profiling hepatic S9 fractions to predict in vivo outcomes .
Methodological Best Practices
- Data Reproducibility : Publish raw survival/revertant counts and analytical scripts (e.g., R/Python) in supplementary materials. Specify equipment models (e.g., plate reader manufacturers) to mitigate technical variability .
- Literature Review : Use systematic review tools (e.g., PRISMA) to map this compound’s bioactivity across databases (PubMed, SciFinder), excluding non-peer-reviewed sources like BenchChem. Annotate conflicting findings in a matrix for hypothesis generation .
- Survey Design : For meta-analyses, structure questionnaires with Likert scales to quantify methodological rigor (e.g., “Was the IC₅₀ calculated via nonlinear regression?”). Pilot-test with domain experts to reduce ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
